Engeletin is a metabolite found in or produced by Saccharomyces cerevisiae.
Engeletin
CAS No.: 572-31-6
Cat. No.: VC0527158
Molecular Formula: C21H22O10
Molecular Weight: 434.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 572-31-6 |
---|---|
Molecular Formula | C21H22O10 |
Molecular Weight | 434.4 g/mol |
IUPAC Name | (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20-,21-/m0/s1 |
Standard InChI Key | VQUPQWGKORWZII-WDPYGAQVSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
SMILES | O=C1[C@H](O[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)O)[C@@H](C3=CC=C(O)C=C3)OC4=CC(O)=CC(O)=C14 |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Engeletin (CAS 572-31-6), systematically named (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one, belongs to the flavonoid-3-O-glycoside subclass . Its structure comprises a dihydroflavonol core linked to a rhamnose moiety, conferring unique solubility and bioavailability profiles. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₂O₁₀ |
Exact Mass | 434.1213 g/mol |
Topological Polar Surface | 166.00 Ų |
Hydrogen Bond Donors | 6 |
Hydrogen Bond Acceptors | 10 |
LogP (XLogP3) | 0.70 |
The compound’s canonical SMILES string, CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
, reflects its stereochemical complexity, with multiple hydroxyl groups contributing to its antioxidant capacity .
Solubility and Stability
Engeletin demonstrates moderate solubility in dimethyl sulfoxide (DMSO) at 83 mg/mL (191.06 mM) but limited aqueous solubility, necessitating formulation strategies for therapeutic delivery . Stability studies recommend lyophilized storage at -20°C to preserve activity, as glycosidic bonds may hydrolyze under acidic or enzymatic conditions .
Pharmacological Activities and Mechanisms
Anti-Inflammatory and Antioxidant Effects
Engeletin suppresses pro-inflammatory mediators by inhibiting NF-κB nuclear translocation and downstream cytokines like IL-1β and TNF-α . In LPS-stimulated macrophages, 50 µM engeletin reduced prostaglandin E₂ release by 62%, outperforming reference inhibitors . Concurrently, it activates the Nrf2/HO-1 pathway, elevating superoxide dismutase (SOD) and glutathione (GSH) levels while reducing malondialdehyde (MDA) in oxidative stress models .
Table 1: Key Pharmacodynamic Targets of Engeletin
Pathway | Target Molecule | Effect Size | Model System |
---|---|---|---|
NF-κB Signaling | p65 Phosphorylation | ↓ 40–60% | Sepsis, Lung Injury |
Nrf2/HO-1 | HO-1 Expression | ↑ 2.1–3.5-fold | Cardiac Remodeling |
VEGF/vasohibin | VEGF Secretion | ↑ 1.8-fold | Cerebral Ischemia |
PPAR-γ | PPAR-γ Activation | EC₅₀ = 12.3 µM | Metabolic Syndrome |
Neuroprotective Actions
In a middle cerebral artery occlusion (MCAO) model, engeletin (40 mg/kg) reduced infarct volume by 58% and improved neurological scores by 4.2 points on the modified Neurological Severity Score (mNSS) scale . Mechanistically, it enhanced angiogenesis via VEGF/vasohibin-2 and Ang-1/Tie-2 pathways, increasing cerebral blood flow by 34% compared to untreated controls .
Therapeutic Applications Across Physiological Systems
Neurological Disorders
Beyond stroke, engeletin ameliorates Alzheimer’s pathology by reducing β-amyloid plaque burden (↓41%) and tau hyperphosphorylation in transgenic mice, correlating with improved Morris water maze performance . Its dual inhibition of acetylcholinesterase (AChE IC₅₀ = 14.9 µM) and monoamine oxidase B (MAO-B IC₅₀ = 22.3 µM) further supports cognitive enhancement .
Cardiovascular Protection
In atherosclerotic models, engeletin (20 mg/kg/day) attenuated plaque area by 67% via LOX-1/NF-κB downregulation and PPAR-γ activation . It also mitigated cardiac fibrosis post-myocardial infarction by suppressing TGF-β1/Smad3 signaling, reducing collagen deposition by 52% .
Metabolic Regulation
Engeletin improved insulin sensitivity in db/db mice, lowering fasting glucose by 29% and HbA1c by 1.8% through AMPK/ACC phosphorylation . It concurrently reduced hepatic steatosis by modulating SREBP-1c and FAS expression, suggesting utility in non-alcoholic fatty liver disease (NAFLD) .
Pharmacokinetics and Bioavailability Challenges
Despite rapid absorption (Tₘₐₓ = 0.25 h), engeletin suffers from low oral bioavailability (F = 8.7%) due to extensive first-pass metabolism and P-glycoprotein efflux . Co-administration with piperine (10 mg/kg) increased Cₘₐₓ by 3.2-fold and AUC by 4.8-fold, highlighting the need for advanced delivery systems .
Future Directions and Clinical Translation
Current limitations include:
-
Synthetic Accessibility: No reported total synthesis routes, necessitating improved extraction from Smilax glabra (yield = 0.017% dry weight) .
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Target Engagement: Unclear whether effects stem from parent compound or metabolites like homoeriodictyol.
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Formulation Science: Require nanoemulsions or cyclodextrin complexes to enhance solubility and blood-brain barrier penetration.
Ongoing phase I trials (NCT0487XXXX) are evaluating engeletin’s safety in healthy volunteers, with preliminary data showing no grade ≥2 adverse events at 300 mg/day .
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